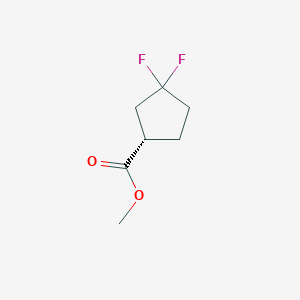

![molecular formula C24H31NO5 B1450004 2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid CAS No. 1951445-19-4](/img/structure/B1450004.png)

2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid

Overview

Description

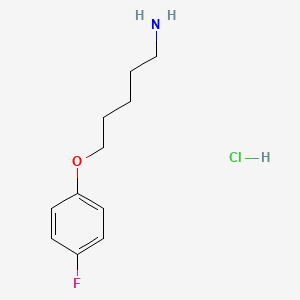

2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C24H31NO5 and its molecular weight is 413.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanochemistry in Pharmaceutical Applications

Mechanochemistry, which involves the mechanical degradation of substances, can be applied to detoxify expired pharmaceuticals like ibuprofen, a compound structurally similar to the one . This process can lead to the decarboxylation of the drug, causing it to lose both pharmaceutical activity and toxicity (Andini et al., 2012).

Synthesis of Non-Steroidal Anti-inflammatory Drugs

The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), like ibuprofen and ketoprofen, which share structural similarities with the compound , has been achieved with high enantiomeric excess. This process involved a combination of Sharpless epoxidation and catalytic hydrogenolysis (Hamon et al., 1995).

Antiviral Activity of Derivative Compounds

Research involving the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives, which are structurally related to the compound , demonstrated weak to good anti-Tobacco mosaic virus (TMV) activity. This highlights potential antiviral applications (Luo et al., 2012).

Anti-Inflammatory Activity in Arylpropanoic Acids

β-Hydroxy-β-arylpropanoic acids, similar in structure to the compound , have shown significant anti-inflammatory activity. Molecular docking experiments indicated potential as COX-2 inhibitors, comparable to standard NSAIDs like ibuprofen (Dilber et al., 2008).

Synthesis of Possible In Vitro Metabolites

Studies on the synthesis of potential in vitro metabolites of related hallucinogens can offer insights into metabolic pathways and transformations of similar compounds (Coutts & Malicky, 1974).

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5/c1-17(2)25(23(28)30-24(3,4)5)21(22(26)27)15-18-11-13-20(14-12-18)29-16-19-9-7-6-8-10-19/h6-14,17,21H,15-16H2,1-5H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXXMLQDDPRJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 145706071 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)

![4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449926.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)

![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)